Lenalidomide-CO-C4-alkyne
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Overview
Description
Lenalidomide-CO-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is a modified version designed to enhance certain chemical properties, making it useful for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-C4-alkyne involves several steps. One common method starts with the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and potassium carbonate to yield the desired compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-C4-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Lenalidomide-CO-C4-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of cellular mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Lenalidomide-CO-C4-alkyne exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production and enhances T cell and natural killer cell activity.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Binds to cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase, leading to the degradation of specific proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another analog with enhanced potency and reduced side effects.
CC-122: A newer derivative with improved efficacy in certain cancer types.
Uniqueness
Lenalidomide-CO-C4-alkyne stands out due to its unique chemical structure, which allows for specific interactions with molecular targets. This makes it a valuable tool in both research and therapeutic applications, offering advantages over other similar compounds in terms of selectivity and potency .
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hept-6-ynamide |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-5-9-17(24)21-15-8-6-7-13-14(15)12-23(20(13)27)16-10-11-18(25)22-19(16)26/h1,6-8,16H,3-5,9-12H2,(H,21,24)(H,22,25,26) |
InChI Key |
ZYHRWKZSQDTBTB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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